3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine
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Overview
Description
3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine is a chemical compound with the molecular formula C₆H₁₀ClNO It is an azetidine derivative, characterized by the presence of a chloropropenyl group attached to the azetidine ring via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine typically involves the reaction of azetidine with 2-chloroprop-2-en-1-ol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the azetidine, followed by the addition of 2-chloroprop-2-en-1-ol to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloropropenyl group to a propyl group.
Substitution: The chlorine atom in the chloropropenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the chloropropenyl group.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Poly [N-(2-chloroprop-2-en-1-yl)aniline]: A polymer with similar structural features.
2-Chloroprop-2-en-1-ol: A precursor in the synthesis of 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine.
O-(3-chloroprop-2-en-1-yl)hydroxylamine hydrochloride: Another compound with a chloropropenyl group.
Uniqueness
This compound is unique due to its azetidine ring structure combined with a chloropropenyl group
Properties
Molecular Formula |
C6H10ClNO |
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Molecular Weight |
147.60 g/mol |
IUPAC Name |
3-(2-chloroprop-2-enoxy)azetidine |
InChI |
InChI=1S/C6H10ClNO/c1-5(7)4-9-6-2-8-3-6/h6,8H,1-4H2 |
InChI Key |
ZPQJCNJCHSQHPT-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COC1CNC1)Cl |
Origin of Product |
United States |
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